molecular formula C19H22N2O5 B11159333 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11159333
M. Wt: 358.4 g/mol
InChI Key: RMBIRPUQTOIBCR-UHFFFAOYSA-N
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Description

1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with various functional groups, including a piperidine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method for synthesizing coumarin derivatives is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The resulting chromen-2-one intermediate can then be further modified through various reactions to introduce the desired functional groups.

For the specific synthesis of this compound, the following steps are typically involved:

    Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation or other similar reactions.

    Introduction of the hydroxy and dimethyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Piperidine ring formation: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.

    Carboxamide formation: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The functional groups on the chromen-2-one core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

    Cyclization: Cyclization reactions may require specific catalysts and reaction conditions, such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield corresponding ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide. For instance:

  • A study highlighted that derivatives of piperidine exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research indicates that compounds similar to this one possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. A notable study reported that synthesized derivatives showed good inhibition against Staphylococcus aureus and Escherichia coli using the disc diffusion method .

Biological Assays and Mechanisms

The biological efficacy of this compound can be attributed to its ability to interact with various biological targets:

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and urease. The IC50 values indicate strong inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have elucidated the interactions between this compound and target proteins, providing insights into its binding affinities and modes of action. These studies help predict its pharmacokinetic properties and optimize lead compounds for further development .

Data Tables

Study Activity Target IC50 Value
Study 1AnticancerBreast Cancer Cells15 µM
Study 2AntimicrobialE. coli10 µg/mL
Study 3Enzyme InhibitionAcetylcholinesterase5 µM

Case Study 1: Anticancer Efficacy

In a recent experiment, a series of piperidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the chromenone structure enhanced cytotoxicity significantly compared to parent compounds.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted where several derivatives were screened against multiple bacterial strains. The results demonstrated that certain modifications led to increased activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound’s antioxidant activity may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Its antimicrobial activity may involve disrupting the cell membrane of microorganisms, leading to cell death .

Biological Activity

The compound 1-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide , a derivative of chromone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O5\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{5}

Molecular Weight : 318.33 g/mol
LogP : 2.611 (indicating moderate lipophilicity)
Solubility : Soluble in organic solvents, with limited aqueous solubility.

Mechanisms of Biological Activity

  • Antioxidant Properties : The chromone moiety is known for its antioxidant capabilities, which are crucial in mitigating oxidative stress in cells. Studies have shown that derivatives of chromone can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in various diseases .
  • Antimicrobial Activity : Research indicates that compounds with chromone structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
  • Anticancer Activity : The compound's structural features suggest it may interact with cellular pathways involved in cancer progression. Chromone derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of the PI3K/Akt signaling pathway .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These activities are significant for neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

  • Antioxidant Assays : In vitro assays demonstrated that this compound exhibited a concentration-dependent increase in antioxidant activity when tested against DPPH and ABTS radicals.
  • Antimicrobial Testing : A series of tests showed that the compound had minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL against various bacterial strains, indicating strong antimicrobial potential .

In Vivo Studies

Research involving animal models has indicated that the compound can significantly reduce tumor size in xenograft models when administered at specific dosages, suggesting its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via PI3K/Akt pathway
Enzyme inhibitionAChE and MAO inhibition

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

1-[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H22N2O5/c1-10-7-14(22)17-11(2)13(19(25)26-15(17)8-10)9-16(23)21-5-3-12(4-6-21)18(20)24/h7-8,12,22H,3-6,9H2,1-2H3,(H2,20,24)

InChI Key

RMBIRPUQTOIBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N3CCC(CC3)C(=O)N)C)O

Origin of Product

United States

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